Molecular Weight and LogP Comparison of Thiourea Derivatives
Computationally predicted LogP values are available for several structurally related thiourea derivatives. The target compound (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea has a predicted LogP of 2.22 based on vendor-reported computational data . For comparison, the N-methyl substituted analog has a predicted LogP of 2.9 [1]. However, no experimental LogP, solubility, or permeability measurements for the target compound itself were identified in the literature. The values presented are computational predictions from different sources and were not derived from the same assay platform, precluding meaningful quantitative comparison. No biological activity data (IC50, EC50, Ki, etc.) for this specific compound were found in peer-reviewed literature.
| Evidence Dimension | Predicted LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.2209 (computational prediction, vendor source) |
| Comparator Or Baseline | N-Methyl-N'-(5,6,7,8-tetrahydro-[1]naphthyl)-thiourea: LogP = 2.9 (computational prediction, separate vendor source) |
| Quantified Difference | ΔLogP = -0.68 (comparing predictions from different computational methods/sources) |
| Conditions | Computational prediction; experimental validation not available; cross-platform comparability not established |
Why This Matters
Without experimental validation or direct comparative biological data, these computational predictions provide insufficient basis for compound selection or procurement decisions.
- [1] MolAid. N-methyl-N'-(5,6,7,8-tetrahydro-[1]naphthyl)-thiourea, calculated LogP = 2.9. Computational Property Data. 2026. View Source
